molecular formula C22H23F3N2O B2837353 3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol

3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol

Cat. No.: B2837353
M. Wt: 388.4 g/mol
InChI Key: UQFNAXIUJPIITK-XUSGNXJCSA-N
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Mechanism of Action

Target of Action

AZD9496 deacrylic acid phenol, also known as 3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol, is a fragment of the target protein ligand of PROTAC ER Degrader-4 . Its primary target is the estrogen receptor alpha (ERα) . ERα is a key driver in over 70% of breast cancers, making it an important therapeutic target .

Mode of Action

AZD9496 is a nonsteroidal small-molecule inhibitor of ERα . It functions as a potent and selective antagonist and downregulator of ERα . Unlike other ER modulators, AZD9496 lacks a phenolic moiety, which mimics the A-ring phenol group of the endogenous ligand estradiol. Instead, it gains its potency through a different series of novel interactions with the ER protein .

Biochemical Pathways

AZD9496 inhibits cell growth and blocks ER activity in the presence or absence of estrogen . It effectively reduces ER levels and ER-induced transcription . It potently inhibits classic estrogen-induced gene transcription, while simultaneously increasing expression of genes negatively regulated by ER, including genes potentially involved in escape pathways of endocrine resistance .

Pharmacokinetics

AZD9496 has shown high oral bioavailability across multiple species . This makes it a more flexible and convenient alternative to other ER antagonists like fulvestrant, which are administered by monthly intramuscular injection .

Result of Action

AZD9496 has demonstrated significant tumor growth inhibition in ER-positive models of breast cancer . It has shown anti-tumor activity in both endocrine-sensitive and endocrine-resistant models . In the presence of estrogen, short-term AZD9496 treatment resulted in tumor growth inhibition and reduced expression of ER-dependent genes .

Action Environment

The efficacy of AZD9496 can be influenced by environmental factors such as the presence or absence of estrogen . It is also important to note that safety precautions should be taken when handling AZD9496, including avoiding inhalation, contact with eyes and skin, and dust and aerosol formation .

Biochemical Analysis

Biochemical Properties

It is known that this compound is a fragment of the target protein ligand of PROTAC ER Degrader-4 . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the degradation of the estrogen receptor (ER).

Cellular Effects

As a fragment of the target protein ligand of PROTAC ER Degrader-4 , it is likely to influence cell function by modulating the activity of the ER. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its association with PROTAC ER Degrader-4 , it may exert its effects at the molecular level through binding interactions with the ER, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Chemical Reactions Analysis

AZD9496 deacrylic acid phenol undergoes various chemical reactions, including electrophilic aromatic substitution due to the presence of the phenol group. The hydroxyl substituent of phenol is ortho and para directing, making the aromatic ring strongly activated towards electrophilic aromatic substitution reactions . Common reagents used in these reactions include electrophiles such as halogens, nitro groups, and sulfonic acids. The major products formed from these reactions are typically substituted phenols .

Properties

IUPAC Name

3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N2O/c1-12-8-15-14-6-4-5-7-18(14)26-20(15)21(27(12)11-22(2,3)25)19-16(23)9-13(28)10-17(19)24/h4-7,9-10,12,21,26,28H,8,11H2,1-3H3/t12-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFNAXIUJPIITK-XUSGNXJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)O)F)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)O)F)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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